molecular formula C5H8NaO3 B011610 Sodium levulinate CAS No. 19856-23-6

Sodium levulinate

Cat. No.: B011610
CAS No.: 19856-23-6
M. Wt: 139.10 g/mol
InChI Key: LKYPRMXIEUMQOV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium levulinate, also known as sodium 4-oxovalerate, is a natural compound that primarily targets microorganisms . It acts as an antimicrobial agent, inhibiting the growth of microbes such as staphylococcus on fruit surfaces .

Mode of Action

It has been shown to react with fatty acids to produce acid . When this compound reacts with fatty acids, hydrogen tartrate is formed, and this acid formation can cause damage to cells .

Biochemical Pathways

Levulinic acid, from which this compound is derived, is a promising platform chemical that can be obtained from biomass . It has the potential to be converted into a large number of commodity chemicals . The mechanisms of levulinic acid formation from various feedstocks are significantly important to guide the intensification of the process .

Pharmacokinetics

It is known that this compound cellulose (slc) was prepared as a new longer carbon chain analog for carboxymethyl cellulose (cmc) in 66–94% yield . This suggests that this compound may have similar ADME properties to those of carboxymethyl cellulose.

Result of Action

This compound serves as a skin softening and conditioning agent . It enhances the appearance and feel of the skin by increasing its suppleness . Additionally, it supports the skin’s natural defenses against environmental aggressors like pollutants, UV rays, and irritants .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it plays a significant role in enhancing the skin’s barrier function, supporting the skin’s natural defenses against environmental aggressors like pollutants, UV rays, and irritants . In the cosmetic industry, its antimicrobial properties help maintain the acid balance of products and prevent skin from microbial infection .

Biochemical Analysis

Biochemical Properties

Sodium levulinate serves as a skin softening and conditioning agent . It has the ability to control microorganisms without altering the pH or color of the other ingredients that make up the skincare product . In the cosmetic industry, levulinic acid’s antimicrobial properties help maintain the acid balance of products and prevent skin from microbial infection .

Cellular Effects

This compound is gaining attention in the skincare world for its multiple benefits. As a natural humectant, this compound plays a vital role in maintaining skin moisture . Its ability to attract and bind water molecules is crucial in keeping the skin hydrated . This hydration penetrates the skin’s surface, ensuring that moisture is retained even in the deeper layers .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with the skin at the cellular level. It exerts a gentle acidifying effect on the skin, helping to maintain its natural acidity level . This acidifying effect is crucial for the control of microorganisms on the skin surface .

Temporal Effects in Laboratory Settings

It is known that this compound is safe in cosmetics in the present practices of use and concentration described in safety assessments when formulated to be non-irritating .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. It is generally considered safe and suitable for most individuals, including those with sensitive skin, due to its mild and non-irritating nature .

Metabolic Pathways

Levulinic acid, from which this compound is derived, is known to be produced from renewable resources through biorefinery processes .

Transport and Distribution

It is known that this compound is commonly found as part of a more comprehensive formulation of ingredients rather than as a standalone product .

Subcellular Localization

The subcellular localization of this compound is not well studied. Given its role as a skin conditioning agent and its ability to maintain skin moisture, it is likely that this compound interacts with the outer layers of skin cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium levulinate can be synthesized through the neutralization of levulinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where levulinic acid reacts with sodium hydroxide to form this compound and water .

Industrial Production Methods: Industrial production of this compound often involves the extraction of levulinic acid from biomass, followed by its neutralization with sodium hydroxide. The process may include steps such as hydrolysis of biomass to produce levulinic acid, purification, and subsequent neutralization .

Chemical Reactions Analysis

Types of Reactions: Sodium levulinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as a skin conditioning agent and preservative. Its ability to maintain skin acidity and inhibit microbial growth makes it particularly valuable in cosmetic formulations .

Properties

CAS No.

19856-23-6

Molecular Formula

C5H8NaO3

Molecular Weight

139.10 g/mol

IUPAC Name

sodium;4-oxopentanoate

InChI

InChI=1S/C5H8O3.Na/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8);

InChI Key

LKYPRMXIEUMQOV-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)CCC(=O)[O-].[Na+]

SMILES

CC(=O)CCC(=O)[O-].[Na+]

Canonical SMILES

CC(=O)CCC(=O)O.[Na]

19856-23-6

Pictograms

Corrosive; Irritant

Related CAS

123-76-2 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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